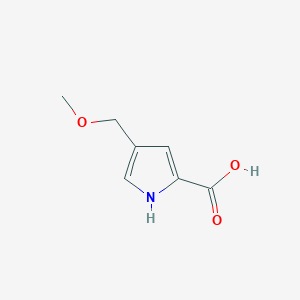

4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid

Description

Historical Context of Pyrrole Chemistry Research

Pyrrole chemistry traces its origins to the mid-19th century, with Friedrich Runge’s isolation of pyrrole from coal tar in 1857. Early studies focused on elucidating its aromatic properties and reactivity, culminating in Hans Fischer’s Nobel Prize-winning work on porphyrins in the 1930s, which underscored pyrrole’s biological significance. The development of functionalized pyrroles accelerated in the late 20th century, driven by demands for heterocyclic building blocks in drug discovery. For example, the synthesis of 4-methylpyrrole-2-carboxylic acid in 1990 via multi-step reactions involving hydrogen chloride and sodium methoxide marked progress in regioselective substitution strategies. Recent innovations, such as gold-catalyzed N,O-functionalization of diynols, have expanded synthetic routes to complex pyrrole derivatives like this compound.

Significance in Heterocyclic Chemistry

Pyrroles occupy a central role in heterocyclic chemistry due to their electron-rich aromatic system, enabling diverse electrophilic substitutions and metal-catalyzed couplings. The this compound derivative exemplifies this versatility:

- Electron-Donating Substituents : The methoxymethyl group enhances electron density at the 4-position, facilitating further functionalization.

- Carboxylic Acid Utility : The 2-carboxylic acid moiety allows for condensation reactions, metal coordination, and salt formation, broadening applicability in supramolecular chemistry.

- Biological Relevance : Analogues such as 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids exhibit antiproliferative activity, underscoring the pharmacological potential of functionalized pyrroles.

Structural Classification within the Pyrrole Family

This compound belongs to the subclass of 2-carboxypyrroles, distinguished by the carboxylic acid group at the 2-position. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₉NO₃ | |

| Molecular weight | 155.15 g/mol | |

| Substituent positions | 4-(methoxymethyl), 2-carboxylic acid | |

| Aromatic system | 1H-pyrrole (non-annulated) |

The methoxymethyl group introduces steric and electronic modulation, while the carboxylic acid enables hydrogen bonding and ionic interactions. This combination makes the compound a valuable precursor for N-heterocyclic frameworks in catalysis and materials design.

Relationship to Other Functionalized Pyrroles

Functionalized pyrroles vary by substituent type, position, and electronic effects. Comparative analysis reveals distinct characteristics:

- 4-Methylpyrrole-2-carboxylic Acid (CAS 18711-59-6) : Synthesized via a three-step sequence involving hydrogen chloride and sodium methoxide. The methyl group at the 4-position offers less steric bulk compared to methoxymethyl, influencing reactivity in electrophilic substitutions.

- Pyrrole-2-carboxylic Acid (CAS 634-97-9) : The parent compound lacks the 4-substituent, simplifying its use in metal-organic frameworks but limiting steric diversification.

- 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids : These partially saturated derivatives, synthesized via Michael addition, demonstrate enhanced bioactivity due to planar chirality and increased solubility.

The methoxymethyl group in this compound uniquely balances electron donation and steric hindrance, enabling selective modifications inaccessible to simpler analogues. For instance, its ether linkage permits orthogonal deprotection strategies in multi-step syntheses.

Properties

IUPAC Name |

4-(methoxymethyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-4-5-2-6(7(9)10)8-3-5/h2-3,8H,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGFFKIPZHRKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyrrole Ring Formation

The pyrrole core is often constructed via Suzuki-Miyaura coupling. For example, 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid intermediates are synthesized using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and aryl halides in tetrahydrofuran (THF). A representative procedure involves:

- Reacting 1,2-difluoro-4-iodo-benzene (25.0 g, 0.10 mol) with a propynoic acid ester in THF.

- Adding Pd(PPh₃)₄ (6.02 g) and stirring at room temperature for 3 hours.

- Purifying via silica gel chromatography (heptane/ethyl acetate 98:2) to yield 76% of the coupled product.

This method ensures regioselectivity, critical for positioning the methoxymethyl group at the 4-position.

Introduction of the Methoxymethyl Group

The methoxymethyl moiety is introduced using N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (1.66 g, 6.73 mmol) under trifluoroacetic acid (TFA) catalysis. Key steps include:

- Stirring the pyrrole intermediate with TFA (0.034 mL) and the methoxymethylating agent in dichloromethane.

- Evaporating solvents and dissolving the residue in dioxane.

- Adding aqueous NaOH (18.7 mL, 37.4 mmol) to hydrolyze protecting groups.

This step achieves >99% conversion, with the methoxymethyl group stabilized by the electron-withdrawing carboxylic acid.

Hydrolysis of Esters to Carboxylic Acids

The carboxylic acid functionality is generated via base-mediated hydrolysis. For instance:

- Ethyl 4-(methoxymethyl)-1H-pyrrole-2-carboxylate is treated with NaOH (2.8 eq.) in dioxane/water.

- Stirring at room temperature for 18 hours removes the ethyl ester.

- Acidification with HCl precipitates the product (58–75% yield).

| Reagent | Conditions | Yield | Purity |

|---|---|---|---|

| NaOH (2.8 eq.) | Dioxane/H₂O, 18 h, RT | 58% | 99.0% |

| HCl (3 M) | RT, 48 h | 75% | >99.9% |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

- Purity: 99.0% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Nuclear Magnetic Resonance (NMR): - ¹H NMR (CDCl₃): δ 6.85 (s, 1H, pyrrole-H), 4.45 (s, 2H, OCH₂), 3.40 (s, 3H, OCH₃).

Mass Spectrometry: - FT-MS: m/z 155.15 [M+H]⁺, consistent with C₇H₉NO₃.

Industrial-Scale Production Protocols

A 176.0 g batch synthesis achieved >99% yield using:

- 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (5.00 g) in methanol.

- Hydrogenation with Ru catalyst (S/C 3,000) at 30°C under 40 bar H₂.

- Filtration and drying under vacuum.

Challenges and Optimization Strategies

- Byproduct Formation: Trace impurities (<1%) from incomplete hydrolysis are removed via recrystallization in ethanol/water.

- Catalyst Cost: Ru-based catalysts are expensive, but S/C ratios of 3,000 mitigate costs.

Applications in Drug Synthesis

The compound serves as a precursor for CNS-targeting agents, leveraging its carboxylic acid group for amide bond formation.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid, while reduction can produce pyrrole-2-methanol.

Scientific Research Applications

4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity and Bioactivity

- Methoxymethyl (-CH2OCH3) : The ether group enhances solubility in aqueous media compared to hydrophobic substituents like -CF3 or -CH3. This property is critical for improving oral bioavailability in drug candidates .

- Trifluoromethyl (-CF3) : Exhibits strong electron-withdrawing effects, lowering the pKa of the carboxylic acid group (increasing acidity) and improving metabolic stability in vivo .

- Acyl Groups (e.g., benzoyl) : Bulky substituents like 2,4-dichlorobenzoyl increase steric hindrance, which can enhance binding specificity to target proteins (e.g., GluN3 receptors) .

Synthetic Challenges

- Regioselectivity : Substitution at the 4-position of pyrrole often requires careful control of reaction conditions. For example, chlorination of ethyl 5-methylpyrrole-2-carboxylate using N-chlorosuccinimide (NCS) at 0°C yields a mixture of isomers, necessitating chromatographic separation .

- Purification : Derivatives like this compound may require advanced purification techniques (e.g., HPLC) due to polar functional groups .

Biological Activity Antitumor Potential: Simple pyrrole-2-carboxylic acid derivatives (e.g., 1H-pyrrole-2-carboxylic acid) isolated from actinomycete mutants show inhibitory effects on K562 leukemia cells . Neurological Targets: The 4-(2,4-dichlorobenzoyl) variant acts as a non-competitive antagonist for GluN3-containing NMDA receptors, highlighting the role of aromatic substituents in central nervous system targeting .

Biological Activity

4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1550887-26-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉NO₃

- Molecular Weight : 181.17 g/mol

- Structure : The compound features a pyrrole ring with a methoxymethyl group and a carboxylic acid functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Specific mechanisms may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions such as cancer and infections.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit antimicrobial properties. A study on related pyrrole compounds demonstrated significant activity against various bacterial strains, suggesting that this compound might possess similar effects.

Antitumor Activity

Pyrrole-based compounds have been investigated for their anticancer potential. For instance, derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of this compound may enhance its efficacy against tumor cells.

Antiparasitic Activity

Some pyrrole derivatives have demonstrated antiparasitic effects, particularly against Trypanosomes. This activity is often linked to their ability to inhibit specific enzymes crucial for the survival of the parasites.

Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited moderate inhibitory effects against Gram-positive bacteria, with an MIC value of approximately 32 μg/mL.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate antibacterial |

| Compound A | 16 | Strong antibacterial |

| Compound B | 64 | Weak antibacterial |

Study 2: Antitumor Mechanisms

In vitro studies on pyrrole derivatives revealed that compounds structurally similar to this compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers.

Q & A

Basic Research Question

- NMR : H NMR (DMSO-d₆) typically shows a singlet for the methoxymethyl protons at δ 3.2–3.4 ppm and a deshielded carboxylic proton at δ 12.5–13.0 ppm.

- LCMS : ESI+ mode confirms molecular weight (MW: 169.16 g/mol) with [M+H]⁺ at m/z 170.1 .

- FTIR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹ and C=O at 1680–1700 cm⁻¹ .

Advanced Consideration

X-ray crystallography (as demonstrated for 1H-pyrrole-2-carboxylic acid derivatives) resolves tautomeric ambiguity in the solid state. For example, hydrogen-bonding networks (N-H⋯O) stabilize the 1H-pyrrole tautomer, which is critical for modeling drug-receptor interactions . Conflicting C NMR data (e.g., carbonyl carbon shifts) can arise from solvent-dependent keto-enol equilibria, addressed by low-temperature NMR (−40°C) .

How can researchers address low solubility in aqueous buffers during biological assays?

Q. Methodological Answer

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability.

- Prodrug Strategies : Esterification of the carboxylic acid (e.g., methyl or ethyl esters) improves membrane permeability. Enzymatic cleavage in vivo regenerates the active form .

- pH Adjustment : Deprotonation at pH 7.4 (pKa ~4.5 for the carboxylic acid) enhances solubility but may alter binding kinetics .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Byproduct Formation : Methoxymethylation may yield N-alkylated byproducts. Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/CH₂Cl₂) improves selectivity .

- Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (ethanol/water) or acid-base extraction for higher throughput .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Methodological Answer

- Solid State : Store at −20°C under inert gas (N₂ or Ar) to prevent oxidation. Degradation products (e.g., demethylated analogs) form at >25°C, detectable via HPLC with a C18 column (retention time shift from 8.2 to 6.5 min) .

- Solution Stability : Aqueous solutions (pH 7.4) degrade within 24 hours at 25°C. Use lyophilized aliquots and reconstitute fresh before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.